molecular formula C9H16N4OS B4019695 1-amino-7,7,8a-trimethyl-5-thioxohexahydroimidazo[1,2-c]pyrimidin-2(3H)-one

1-amino-7,7,8a-trimethyl-5-thioxohexahydroimidazo[1,2-c]pyrimidin-2(3H)-one

Cat. No. B4019695
M. Wt: 228.32 g/mol
InChI Key: ZFNYWRGUEOIYHD-UHFFFAOYSA-N
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Description

The compound belongs to the family of heterocyclic compounds, notable for their varied applications in pharmaceuticals, agrochemicals, and materials science. These compounds often exhibit a wide range of biological activities and are of particular interest in medicinal chemistry due to their pharmacological potentials.

Synthesis Analysis

The synthesis of related heterocyclic compounds involves multiple steps, including reactions of 1-amino-2-thioxo-1,2-dihydropyrimidin derivatives with chloroacetyl chloride in the presence of sodium acetate to yield thioxopyrazolo[1,5-f]pyrimidin derivatives with high yields. These procedures are characterized by their specificity to structural modifications that enable the generation of compounds with desired biological activities (Kökbudak et al., 2020).

Molecular Structure Analysis

Molecular structure analysis involves quantum chemical calculations to predict properties like HOMO, LUMO, energy gap, ionization potential, chemical hardness, and softness. These properties are crucial for understanding the reactivity and interaction of the compound with biological targets. The structure of these compounds is typically confirmed using NMR, FT-IR spectroscopies, and elemental analyses (Kökbudak et al., 2020).

Chemical Reactions and Properties

The chemical reactions of related compounds often involve cyclodesulfurization processes, leading to the formation of complex heterocyclic systems. These reactions are facilitated by reagents like dicyclohexylcarbodiimide and lead to the synthesis of derivatives with significant biological activity (Bourdais et al., 1980).

properties

IUPAC Name

1-amino-7,7,8a-trimethyl-5-sulfanylidene-6,8-dihydro-3H-imidazo[1,2-c]pyrimidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N4OS/c1-8(2)5-9(3)12(7(15)11-8)4-6(14)13(9)10/h4-5,10H2,1-3H3,(H,11,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFNYWRGUEOIYHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2(N(CC(=O)N2N)C(=S)N1)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-amino-7,7,8a-trimethyl-5-sulfanylidene-6,8-dihydro-3H-imidazo[1,2-c]pyrimidin-2-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-amino-7,7,8a-trimethyl-5-thioxohexahydroimidazo[1,2-c]pyrimidin-2(3H)-one
Reactant of Route 2
1-amino-7,7,8a-trimethyl-5-thioxohexahydroimidazo[1,2-c]pyrimidin-2(3H)-one
Reactant of Route 3
1-amino-7,7,8a-trimethyl-5-thioxohexahydroimidazo[1,2-c]pyrimidin-2(3H)-one
Reactant of Route 4
1-amino-7,7,8a-trimethyl-5-thioxohexahydroimidazo[1,2-c]pyrimidin-2(3H)-one
Reactant of Route 5
1-amino-7,7,8a-trimethyl-5-thioxohexahydroimidazo[1,2-c]pyrimidin-2(3H)-one
Reactant of Route 6
1-amino-7,7,8a-trimethyl-5-thioxohexahydroimidazo[1,2-c]pyrimidin-2(3H)-one

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